

# An In-depth Technical Guide to 2-Cyanoethyl Acrylate: Functionality, and Chemical Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Cyanoethyl acrylate

Cat. No.: B092215

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-cyanoethyl acrylate**, a versatile monomer with significant applications in various scientific and industrial fields, including drug development. This document details its chemical structure, core functionalities, and physicochemical properties, and includes a plausible experimental protocol for its synthesis.

## Core Concepts: Functionality and Chemical Structure

**2-Cyanoethyl acrylate** (CEA) is an organic compound characterized by the presence of two key functional groups: an acrylate moiety and a cyanoethyl group.<sup>[1]</sup> Its chemical formula is  $C_6H_7NO_2$  and it has a molecular weight of approximately 125.13 g/mol .<sup>[1][2]</sup>

The acrylate group ( $CH_2=CHCOO^-$ ) is a highly reactive vinyl group attached to a carbonyl group. This functionality makes **2-cyanoethyl acrylate** susceptible to polymerization, particularly through free-radical or anionic mechanisms. The ester linkage provides a degree of hydrolytic susceptibility, which can be a desirable property in applications such as biodegradable polymers.

The cyanoethyl group ( $-CH_2CH_2CN$ ) imparts polarity to the molecule. The nitrile (cyano) group is a strong electron-withdrawing group, which influences the reactivity of the acrylate double bond, making it more susceptible to nucleophilic attack. This polarity also affects the solubility

of the monomer and the physical properties of the resulting polymers, such as adhesion and chemical resistance.[\[1\]](#)

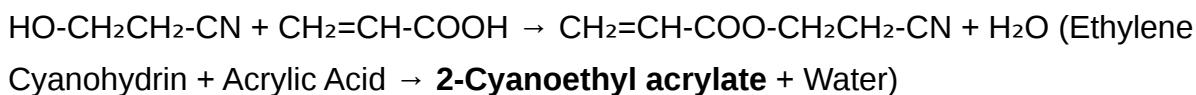
Caption: Chemical structure of **2-Cyanoethyl acrylate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-cyanoethyl acrylate** is presented in the table below for easy reference and comparison.

| Property          | Value                                         | Reference                               |
|-------------------|-----------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 125.13 g/mol                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 106-71-8                                      | <a href="#">[3]</a> <a href="#">[4]</a> |
| Appearance        | Colorless to pale yellow liquid               | <a href="#">[1]</a>                     |
| Odor              | Characteristic acrylate odor                  | <a href="#">[1]</a>                     |
| Density           | 1.07 g/cm <sup>3</sup> at 20 °C               | <a href="#">[3]</a> <a href="#">[4]</a> |
| Boiling Point     | 108 °C at 2 mmHg                              | <a href="#">[2]</a>                     |
| Melting Point     | -16.9 °C                                      | <a href="#">[3]</a> <a href="#">[5]</a> |
| Refractive Index  | 1.447 at 20 °C                                | <a href="#">[6]</a>                     |
| Solubility        | Soluble in water and many organic solvents.   | <a href="#">[1]</a> <a href="#">[4]</a> |

## Applications in Research and Development


The unique combination of a reactive acrylate group and a polar cyanoethyl moiety makes **2-cyanoethyl acrylate** a valuable monomer in the development of specialty polymers. Its applications are particularly relevant in fields requiring materials with specific adhesive, thermal, and dielectric properties.

- Adhesives and Sealants: The rapid polymerization of cyanoacrylates is the basis for many "super glue" type adhesives. The cyanoethyl group can enhance adhesion to various substrates.
- Coatings: Polymers derived from **2-cyanoethyl acrylate** can form protective coatings with good chemical and abrasion resistance.
- Biomedical Applications: The biocompatibility and biodegradability of certain polycyanoacrylates have led to their investigation for use in drug delivery systems, tissue adhesives, and other biomedical applications. The cyano group can also serve as a handle for further chemical modification.
- Electronics: The dielectric properties of polymers containing cyanoethyl groups make them suitable for applications in capacitors and other electronic components.

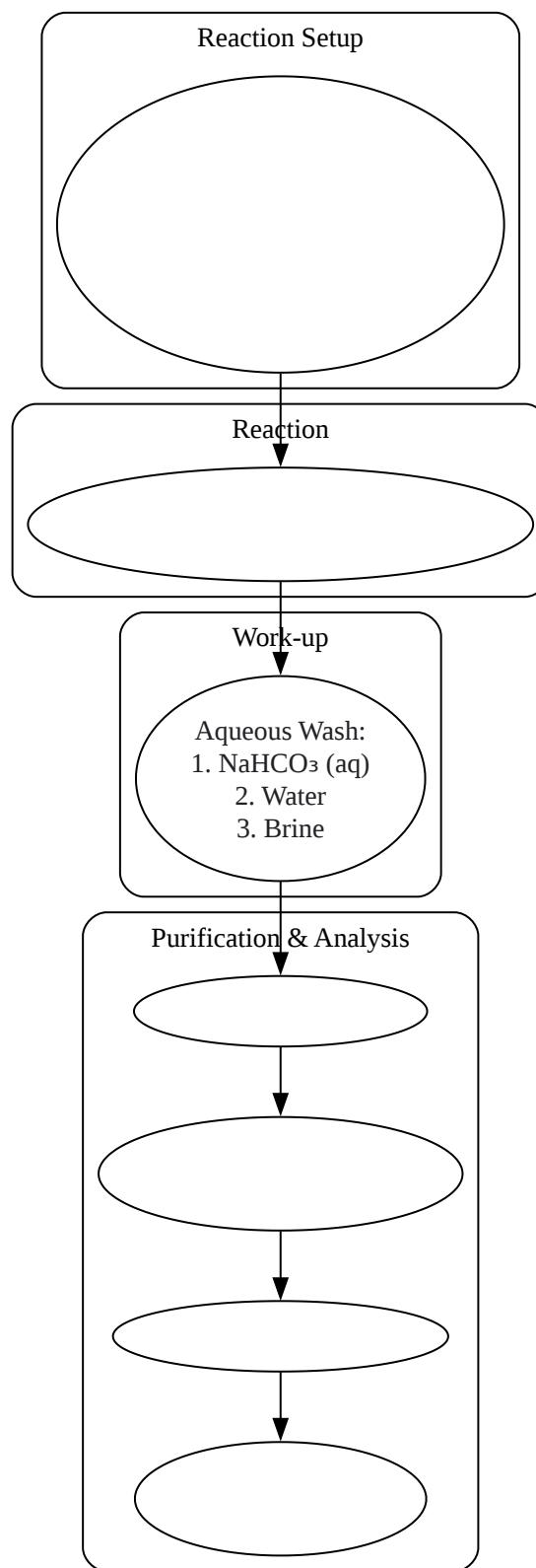
## Experimental Protocol: Synthesis of 2-Cyanoethyl Acrylate

The following is a plausible experimental protocol for the synthesis of **2-cyanoethyl acrylate** via the esterification of acrylic acid with ethylene cyanohydrin. This protocol is based on general principles of organic synthesis and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction:



Materials:


- Ethylene cyanohydrin
- Acrylic acid
- p-Toluenesulfonic acid (catalyst)
- Hydroquinone (polymerization inhibitor)

- Toluene (solvent)
- Sodium bicarbonate (aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Standard laboratory glassware (round-bottom flask, Dean-Stark trap, condenser, separatory funnel, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator

**Procedure:**

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add ethylene cyanohydrin (1.0 eq), acrylic acid (1.1 eq), p-toluenesulfonic acid (0.05 eq), and a small amount of hydroquinone (inhibitor). Add toluene as the solvent to facilitate azeotropic removal of water.
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted acrylic acid), water, and finally, brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

- Purification: The crude **2-cyanoethyl acrylate** can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.
- Characterization: The identity and purity of the synthesized **2-cyanoethyl acrylate** should be confirmed using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR spectroscopy.



[Click to download full resolution via product page](#)

Caption: Free-radical polymerization pathway of **2-Cyanoethyl acrylate**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 106-71-8: 2-cyanoethyl acrylate | CymitQuimica [cymitquimica.com]
- 2. 2-Cyanoethyl Acrylate | 106-71-8 | TCI AMERICA [tcichemicals.com]
- 3. polymer.bocsci.com [polymer.bocsci.com]
- 4. bocsci.com [bocsci.com]
- 5. 2-Cyanoethyl acrylate | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. polysciences.com [polysciences.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyanoethyl Acrylate: Functionality, and Chemical Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092215#2-cyanoethyl-acrylate-functionality-and-chemical-structure>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)